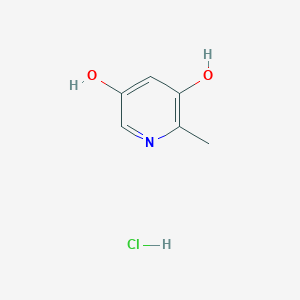
2-Methylpyridine-3,5-diolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpyridine-3,5-diolhydrochloride can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reactions proceed with high selectivity, producing α-methylated pyridines in a greener fashion compared to conventional batch reaction protocols .
Industrial Production Methods
Industrial production of this compound often involves the use of zeolite catalysts. Pyridine and substituted pyridines are important intermediates for the synthesis of pharmaceuticals, herbicides, metal corrosion inhibitors, rubber vulcanization accelerators, and conventional ligands for the chemical assembly of coordination compounds .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyridine-3,5-diolhydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyridine ring and the methyl group, which can participate in different chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require elevated temperatures or the presence of catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce various methylated pyridine derivatives .
Scientific Research Applications
2-Methylpyridine-3,5-diolhydrochloride has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of 2-methylpyridine-3,5-diolhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its chemical structure and the nature of the target . For example, it may inhibit the activity of certain kinases by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
2-Methylpyridine-3,5-diolhydrochloride can be compared with other similar compounds, such as 2-methylpyridine (2-picoline), 3-methylpyridine (3-picoline), and 4-methylpyridine (4-picoline). These compounds share a common pyridine ring structure but differ in the position of the methyl group . The unique positioning of the methyl group in this compound contributes to its distinct chemical properties and reactivity.
List of Similar Compounds
- 2-Methylpyridine (2-picoline)
- 3-Methylpyridine (3-picoline)
- 4-Methylpyridine (4-picoline)
These compounds are used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Properties
Molecular Formula |
C6H8ClNO2 |
|---|---|
Molecular Weight |
161.58 g/mol |
IUPAC Name |
2-methylpyridine-3,5-diol;hydrochloride |
InChI |
InChI=1S/C6H7NO2.ClH/c1-4-6(9)2-5(8)3-7-4;/h2-3,8-9H,1H3;1H |
InChI Key |
FCLHUJMBYNQJEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















